

2-Chloro-6-methyl-benzamidine hydrochloride derivatives and analogs

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Compound of Interest

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An In-Depth Technical Guide to **2-Chloro-6-methyl-benzamidine Hydrochloride** Derivatives and Analogs for Drug Discovery Professionals

Abstract

The benzamidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to mimic arginine and interact with a multitude of biological targets. This guide focuses on a specific, highly valuable subclass: **2-Chloro-6-methyl-benzamidine hydrochloride** and its derivatives. The unique electronic and steric properties conferred by the ortho-chloro and ortho-methyl substitutions make this scaffold a privileged starting point for developing potent and selective inhibitors. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds, with a particular focus on their role as kinase inhibitors in oncology. We present detailed experimental protocols, data analysis, and workflow visualizations to empower researchers in the design and execution of their drug discovery programs.

Introduction: The Significance of the Benzamidine Moiety

Benzamidine and its derivatives are a class of compounds characterized by a phenyl ring attached to a C(=NH)NH₂ group. This functional group, being a strong base, is typically protonated at physiological pH, allowing it to form key salt-bridge interactions with negatively

charged residues like aspartate and glutamate in enzyme active sites. This bioisosteric relationship with the guanidinium group of arginine makes benzamidines effective inhibitors of serine proteases, such as trypsin and thrombin.[\[1\]](#)[\[2\]](#)

Beyond proteases, the rigid, planar structure of the benzamidine core serves as an excellent anchor for building more complex molecules. By modifying the substitution pattern on the phenyl ring and elaborating the amidine group, chemists can develop compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The 2-Chloro-6-methyl-benzamidine Scaffold: A Privileged Core

The focus of this guide, the 2-chloro-6-methyl-phenyl moiety, offers distinct advantages in drug design. The presence of two ortho substituents locks the phenyl ring in a fixed orientation relative to the amidine group.

- **Steric Influence:** The methyl group provides steric bulk, which can be exploited to achieve selectivity for a specific target enzyme's binding pocket.
- **Electronic Effects:** The electron-withdrawing chloro group modulates the pKa of the amidine and influences the molecule's overall electronic profile.

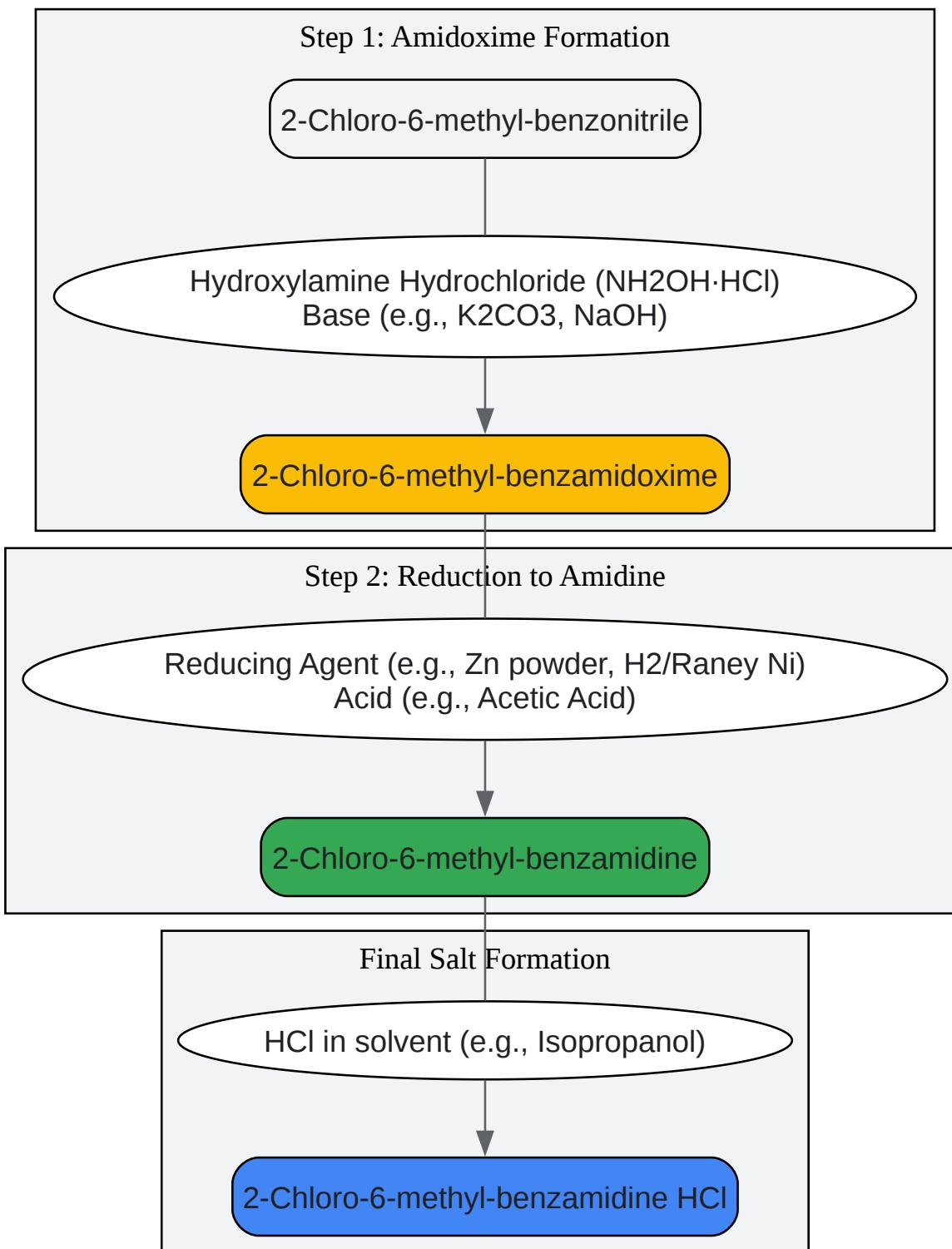
This combination of effects has been masterfully utilized in the development of highly successful therapeutics. The most prominent example is Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, which incorporates the N-(2-chloro-6-methyl-phenyl) amide substructure.[\[6\]](#) This demonstrates the scaffold's utility in creating compounds that target ATP-binding sites in kinases, extending its application far beyond traditional protease inhibition.

Synthesis and Derivatization Strategies

The synthesis of 2-chloro-6-methyl-benzamidine derivatives typically begins with the corresponding benzonitrile. Two primary, reliable methods are the Pinner reaction and the reduction of a benzamidoxime intermediate.

Core Synthesis via Benzamidoxime Reduction

This common and efficient two-step process involves the conversion of a nitrile to an amidoxime, followed by reduction to the desired amidine.^{[7][8]} The causality behind this choice is its high yield and the relative stability of the intermediate.



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Caption: General workflow for the synthesis of 2-Chloro-6-methyl-benzamidine HCl.

Derivatization into Bioactive Analogs

The true power of the scaffold lies in its utility as a building block. The core amidine or a corresponding amide can be coupled with other heterocyclic systems to generate complex molecules with high therapeutic potential. For instance, in the synthesis of Dasatinib, the N-(2-chloro-6-methyl-phenyl) group is installed by forming an amide bond with a thiazole carboxylic acid core.[\[6\]](#)

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of 2-chloro-6-methyl-benzamidine derivatives is proprietary or found within specific patents, general principles from related benzamide and benzamidine series can be applied.[\[9\]](#)[\[10\]](#)

- **Amidine/Amide Linker:** For kinase inhibitors like Dasatinib, the amide linker is crucial. It acts as a hydrogen bond donor and acceptor, correctly positioning the molecule within the hinge region of the kinase ATP-binding pocket.
- **Ortho Substituents:** The 2-chloro and 6-methyl groups are critical for potency and selectivity. They force a non-planar conformation between the phenyl ring and the amide/amidine group, which can prevent binding to off-targets and optimize interactions with the desired target.[\[6\]](#)
- **Further Substitution:** Adding moieties that can access additional pockets, such as the solvent-exposed region, can significantly enhance potency and modulate pharmacokinetic properties. In Dasatinib, the piperazine-ethanol group serves this purpose, improving solubility and target engagement.[\[6\]](#)

Pharmacological Applications & Mechanism of Action

Derivatives of this scaffold have shown promise in several therapeutic areas.

Anticancer Activity: Dual Src/Abl Kinase Inhibition

The most significant application is in oncology. Chronic Myelogenous Leukemia (CML) is driven by the constitutively active BCR-Abl fusion protein kinase. Dasatinib, containing the 2-chloro-6-methyl-phenyl moiety, is a potent inhibitor of Abl kinase. It also inhibits Src family kinases, which are implicated in the progression of many solid tumors.[6]

The inhibitor binds to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to uncontrolled cell proliferation.



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Caption: Simplified mechanism of BCR-Abl inhibition by a Dasatinib-like compound.

Antimicrobial and Anti-inflammatory Potential

Benzamidine derivatives are known to possess antimicrobial properties, with some studies focusing on their use against pathogens that cause periodontal disease.[3][11][12] The core compound, 2-Chloro-benzamidine hydrochloride, is also noted for its potential in developing anti-inflammatory and analgesic drugs, likely through the inhibition of inflammatory proteases. [13]

Table 1: Summary of Biological Activities

Activity	Target Class	Example Application	Key References
Anticancer	Tyrosine Kinases (Abl, Src)	Chronic Myelogenous Leukemia (CML)	[6]
Antimicrobial	Various Bacterial Targets	Periodontal Disease	[3][14][15]
Anti-inflammatory	Serine Proteases	General Inflammation	[4][13]
Anticoagulant	Coagulation Proteases (Thrombin)	Research Tool	[2]

Key Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on specific substrates and safety requirements.

Protocol: Synthesis of 2-Chloro-6-methyl-benzamidine Hydrochloride

This protocol is adapted from established methods for converting benzonitriles to benzamidine hydrochlorides.[7][8][16]

Step 1: Synthesis of 2-Chloro-6-methyl-benzamidoxime

- To a 250 mL round-bottom flask, add 2-Chloro-6-methyl-benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable solvent like aqueous ethanol.
- Add a base such as potassium carbonate (1.5 eq) or 30% NaOH solution portion-wise while maintaining the temperature below 20°C.[8]
- Once the addition is complete, heat the mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
- Cool the reaction mixture to 5°C and adjust the pH to ~7 using 2N HCl.

- The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-6-methyl-benzamidoxime.
 - Self-Validation: The structure should be confirmed by ^1H NMR and Mass Spectrometry before proceeding.

Step 2: Reduction and Salt Formation

- In a flask suitable for hydrogenation (or a standard flask if using a chemical reductant), dissolve the benzamidoxime (1.0 eq) in a solvent like isopropanol or methanol.[8][16]
- Add glacial acetic acid (approx. 3.0 eq).
- If using a chemical reductant, slowly add Zinc powder (2.0-2.5 eq) while controlling the temperature.[8] Alternatively, if using catalytic hydrogenation, add a catalyst like Raney Ni and conduct the reaction under 2-3 MPa of H_2 pressure at 50°C.[2][16]
- Stir until the reaction is complete (monitor by TLC).
- Filter off the catalyst or remaining zinc powder.
- Concentrate the filtrate under reduced pressure. The residue is the crude benzamidine.
- Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.
- Filter the white solid, wash with cold solvent, and dry to obtain pure **2-Chloro-6-methyl-benzamidine hydrochloride**.

Protocol: In Vitro Abl Kinase Inhibition Assay (Representative)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a target kinase.

- Reagents: Abl Kinase (recombinant), peptide substrate (e.g., Abltide), ATP, and the test compound (dissolved in DMSO).

- Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
- Procedure: a. In a 96-well plate, add 5 μ L of the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Dasatinib) and a negative control (DMSO vehicle). b. Add 20 μ L of a solution containing the Abl kinase and the peptide substrate in assay buffer. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 25 μ L of ATP solution (at a concentration near the Km for the enzyme). e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phospho-specific antibody in an ELISA format.
- Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the aromatic protons, the methyl group, and the amidine protons.[3][15]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[3][15]
- Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups, such as the C=N and N-H stretches of the amidine group.[3][15]
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]

Conclusion and Future Directions

The 2-Chloro-6-methyl-benzamidine scaffold and its analogs represent a validated and highly fruitful area for drug discovery. Its successful application in oncology, exemplified by Dasatinib, underscores its potential as a privileged structure for kinase inhibition.^[6] Future research should focus on exploring novel derivatives by coupling this core with diverse heterocyclic systems to target other kinases implicated in disease or to develop next-generation inhibitors with improved selectivity and resistance profiles. Furthermore, a systematic exploration of its antimicrobial and anti-inflammatory properties could lead to new therapeutic agents in other areas of unmet medical need. The synthetic accessibility and versatile nature of this scaffold ensure its continued importance in the field of medicinal chemistry.

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